(2Z)-2-[(3,4-dimethylbenzenesulfonamido)imino]-N-(4-methylphenyl)-2H-chromene-3-carboxamide
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Overview
Description
(2Z)-2-[(3,4-dimethylbenzenesulfonamido)imino]-N-(4-methylphenyl)-2H-chromene-3-carboxamide is a complex organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This particular compound is characterized by its unique structural features, which include a chromene core, a sulfonamide group, and an imino linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[(3,4-dimethylbenzenesulfonamido)imino]-N-(4-methylphenyl)-2H-chromene-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the chromene core, followed by the introduction of the sulfonamide and imino groups. Common reagents used in these reactions include aromatic aldehydes, sulfonamides, and amines. The reaction conditions often require the use of catalysts, such as Lewis acids, and solvents like dichloromethane or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-[(3,4-dimethylbenzenesulfonamido)imino]-N-(4-methylphenyl)-2H-chromene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
(2Z)-2-[(3,4-dimethylbenzenesulfonamido)imino]-N-(4-methylphenyl)-2H-chromene-3-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (2Z)-2-[(3,4-dimethylbenzenesulfonamido)imino]-N-(4-methylphenyl)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. Additionally, the chromene core may interact with cellular pathways involved in oxidative stress or inflammation, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
(2Z)-2-[(3,4-dimethylbenzenesulfonamido)imino]-N-(4-methylphenyl)-2H-chromene-3-carboxamide: shares structural similarities with other chromene derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. Its ability to interact with multiple molecular targets makes it a versatile compound for various scientific applications.
Properties
IUPAC Name |
(2Z)-2-[(3,4-dimethylphenyl)sulfonylhydrazinylidene]-N-(4-methylphenyl)chromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O4S/c1-16-8-11-20(12-9-16)26-24(29)22-15-19-6-4-5-7-23(19)32-25(22)27-28-33(30,31)21-13-10-17(2)18(3)14-21/h4-15,28H,1-3H3,(H,26,29)/b27-25- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NACVBJCEVGLDFC-RFBIWTDZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3OC2=NNS(=O)(=O)C4=CC(=C(C=C4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)NC(=O)C\2=CC3=CC=CC=C3O/C2=N\NS(=O)(=O)C4=CC(=C(C=C4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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